LC-MS/MS Method Validation in Rat Plasma
In a fully validated LC-MS/MS method, Ribociclib-d6 was utilized as the internal standard for ribociclib quantification in rat plasma. The method achieved complete extraction recovery and a negligible matrix effect for the analyte-to-internal standard ratio. In contrast, the use of unlabeled ribociclib as an internal standard is not feasible due to mass spectral overlap, while structurally unrelated internal standards typically produce matrix effect ratios exceeding 15% CV. This method was validated according to FDA guidance for bioanalytical method validation [1].
| Evidence Dimension | Extraction recovery and matrix effect |
|---|---|
| Target Compound Data | Complete extraction recovery; negligible matrix effect of analyte to internal standard ratio |
| Comparator Or Baseline | Unlabeled ribociclib (not feasible due to spectral overlap) or structurally unrelated internal standards (matrix effect CV typically >15%) |
| Quantified Difference | Matrix effect ratio CV <15% (acceptable per FDA guidance); complete recovery achieved with Ribociclib-d6 |
| Conditions | Rat plasma; protein precipitation with acetonitrile; LC-MS/MS (ESI positive mode); validated per FDA guidance |
Why This Matters
This data demonstrates that Ribociclib-d6 enables accurate and precise quantification of ribociclib in complex biological matrices, a prerequisite for reliable pharmacokinetic studies and regulatory submissions.
- [1] Alshogran OY, Al-Shdefat R, Hailat M. Simple and rapid quantification of ribociclib in rat plasma by protein precipitation and LC-MS/MS: An application to pharmacokinetics of ribociclib nanoparticles in rats. J Mass Spectrom. 2023;58(12):e4984. doi:10.1002/jms.4984. View Source
